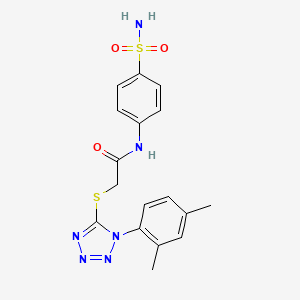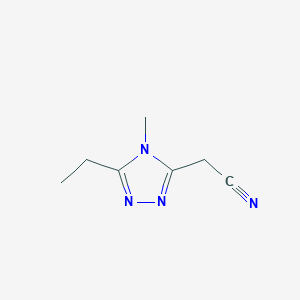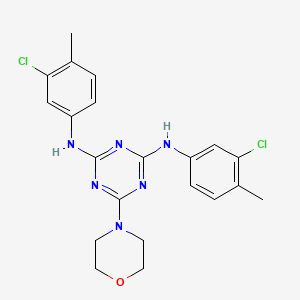
N2,N4-bis(3-chloro-4-methylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N4-bis(3-chloro-4-methylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, also known as C646, is a small molecule inhibitor of the histone acetyltransferase (HAT) p300/CBP. It has been widely used in scientific research due to its potential therapeutic applications in cancer and other diseases.
Applications De Recherche Scientifique
Synthesis and Catalysis
- Microwave-assisted synthesis of pyrazolyl bistriazines explores the reaction of 6-chloro-N,N′-bispyrazolyl-[1,3,5]triazine-2,4-diamines with 4-aminobenzylamine under microwave irradiation to produce bistriazines. This method yields excellent results for producing compounds with potential applications in supramolecular chemistry based on hydrogen bonds and/or metal complexation, suggesting a role in the efficient preparation of extended supramolecular polymers with intriguing fluorescence properties (Moral et al., 2010).
Materials Science
- Novel sulfonated thin-film composite nanofiltration membranes were developed using sulfonated aromatic diamine monomers, improving water flux by enhancing surface hydrophilicity without compromising dye rejection. This advancement indicates the potential for using such compounds in the treatment of dye solutions, demonstrating the significant role of sulfonic acid groups in water permeation and dye rejection during the thin-film composite nanofiltration separation process (Liu et al., 2012).
Polymer Chemistry
- Polyamides containing s-triazine rings and fluorene “cardo” groups were synthesized, characterized by good solubility in polar solvents, and capable of forming transparent, tough, and flexible films. These materials, which incorporate s-triazine rings, show promise in various applications due to their inherent thermal stability and unique physical properties (Sagar et al., 2001).
Electrocatalysis
- Synthesis and characterization of Rhodium complexes containing 2,4,6-Tris(2-pyridyl)-1,3,5-triazine and its hydrolytic products show potential uses in the electrocatalytic reduction of carbon dioxide. These complexes offer a novel approach to CO2 reduction, highlighting the versatility of triazine derivatives in catalytic applications (Paul et al., 1998).
Biological Applications
- o-Carboranylalkoxy-1,3,5-Triazine Derivatives study shows that morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives containing an alkoxy-o-carborane exhibited high levels of accumulation in B16 melanoma cells and demonstrated higher cytotoxicity than p-boronophenylalanine. This suggests their potential use in medical applications, particularly in cancer therapy (Jin et al., 2018).
Propriétés
IUPAC Name |
2-N,4-N-bis(3-chloro-4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N6O/c1-13-3-5-15(11-17(13)22)24-19-26-20(25-16-6-4-14(2)18(23)12-16)28-21(27-19)29-7-9-30-10-8-29/h3-6,11-12H,7-10H2,1-2H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQRLXMGJRWCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

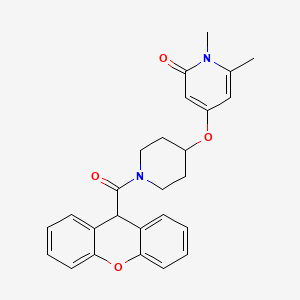

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2929263.png)
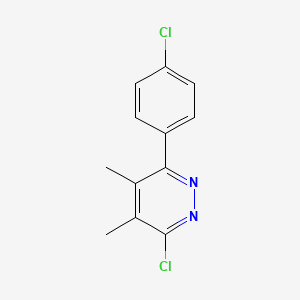
![[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2929270.png)
![N-(4-acetylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2929271.png)

![4-oxo-N-pentyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929273.png)
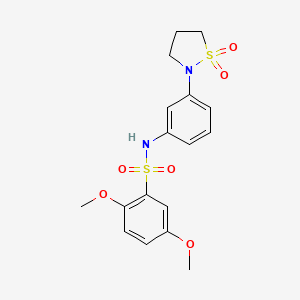

![Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2929277.png)
